molecular formula C18H21N3O4S B5300219 N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE

N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE

Cat. No.: B5300219
M. Wt: 375.4 g/mol
InChI Key: UCVYQKWUGXGSJX-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl hydrazone moiety, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the reaction of 4-methoxybenzenesulfonyl hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 4-(1-ethoxyethyl)phenylpropanoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl hydrazone moiety can interact with enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-BENZIMIDAZOL-2-YL)PHENYL]ACETAMIDE
  • N-[4-(6-CHLORO-5-NITRO-1H-BENZIMIDAZOL-2-YL)PHENYL]ACETAMIDE

Uniqueness

N-[4-(1-{(Z)-2-[(4-METHOXYPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE is unique due to its specific sulfonyl hydrazone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-[(Z)-N-[(4-methoxyphenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-4-18(22)19-15-7-5-14(6-8-15)13(2)20-21-26(23,24)17-11-9-16(25-3)10-12-17/h5-12,21H,4H2,1-3H3,(H,19,22)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVYQKWUGXGSJX-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.